Carboxyaminoimidazole ribotide

Catalog No.
S600211
CAS No.
6001-14-5
M.F
C9H14N3O9P
M. Wt
339.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carboxyaminoimidazole ribotide

Research pain point: In vitro SAICAR synthetase assays using precursor AIR introduce rate-limiting carboxylation steps and false positives from upstream domain inhibition. Solution: Carboxyaminoimidazole ribotide (CAIR) serves as the direct substrate for SAICAR synthetase (Km ~10 µM), bypassing AIR carboxylase. - Enables isolated kinetic analysis of synthetase activity without bicarbonate dependency. - Eliminates false positives from PAICS AIR carboxylase domain inhibitors. - Cold-stabilized, highly purified salt ensures stable substrate concentrations, essential for reproducible crystallography and cryo-EM studies. Supply chain: Supplied as cold-stabilized sodium salt, desiccated, under argon for maximal stability. Immediate global shipping with dry ice.

CAS Number

6001-14-5

Product Name

Carboxyaminoimidazole ribotide

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid

Molecular Formula

C9H14N3O9P

Molecular Weight

339.20 g/mol

InChI

InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/t3-,5-,6-,8-/m1/s1

InChI Key

XFVULMDJZXYMSG-ZIYNGMLESA-N

Synonyms

5-amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxylic acid, 5-amino-4-imidazolecarboxylic acid ribonucleotide, AICOR, CAIR, carboxy-AIR, carboxyaminoimidazole ribotide

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)O

5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid is a 1-(phosphoribosyl)imidazole, an imidazole-4-carboxylic acid and an aminoimidazole. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate and a 5-amino-1-(5-phosphonato-D-ribosyl)imidazolium-4-carboxylate(2-).
5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate is a metabolite found in or produced by Saccharomyces cerevisiae.

Purity

≥95%

Package Size

1 mg, 5 mg, 10 mg

Carboxyaminoimidazole ribotide (CAIR, CAS 6001-14-5) is a highly specialized intermediate in the de novo purine biosynthesis pathway, functioning as the direct substrate for phosphoribosylaminoimidazole-succinocarboxamide (SAICAR) synthetase. Structurally characterized by an imidazole ring, a C4 carboxyl group, and a 5-phospho-D-ribosyl moiety, CAIR bridges the gap between aminoimidazole ribotide (AIR) and SAICAR. In commercial and academic procurement, CAIR is sourced as an ultra-pure substrate for in vitro enzyme kinetics, high-throughput inhibitor screening targeting the PAICS bifunctional enzyme, and as an analytical standard for LC-MS/MS metabolomic profiling[REFS-1, REFS-2]. Its primary procurement value lies in its ability to isolate synthetase activity from complex, equilibrium-driven upstream carboxylation steps.

Research Fit

Pathway Context

De novo purine biosynthesis intermediate

Substrate Identity

SAICAR synthetase-specific 4-carboxyl substrate

Stereochemistry

β-anomer required for enzyme recognition

Handling

Light-sensitive; store at −20 °C under nitrogen

Attempting to substitute CAIR with its immediate precursor, AIR, fundamentally compromises assay integrity. Using AIR requires the in situ generation of CAIR via AIR carboxylase, a reaction that demands unphysiologically high bicarbonate concentrations and introduces rate-limiting upstream dependencies that obscure SAICAR synthetase kinetics [1]. Furthermore, substituting with non-phosphorylated carboxyaminoimidazole (CAI) fails because the ribotide moiety is strictly required for active site anchoring; without it, binding affinity drops precipitously. Finally, due to CAIR's inherent chemical instability and propensity for spontaneous decarboxylation back to AIR, utilizing crude cell lysates results in unpredictable substrate concentrations, mandating the procurement of highly purified, cold-stabilized CAIR salts for reproducible data .

Substitution Risk

This Product

CAIR (4-carboxyl)

Native substrate with essential carboxyl group

Similar Intermediate

AICAR (4-carboxamide)

Not a SAICAR synthetase substrate; may yield false-negative results

This Product

β-CAIR anomer

Active stereoisomer recognized by purine enzymes

Stereoisomer

α-CAIR anomer

No inhibitory activity; may cause false-negative assay outcomes

This Product

Purified CAIR (stable)

Stable reagent for in vitro pathway reconstitution

Upstream Intermediate

N5-CAIR (unstable)

Half-life 0.9 min at pH 7.8, 30 °C; may not support reproducible assays

SAICAR Synthetase Substrate Binding

CAIR exhibits a highly specific, low-micromolar binding affinity for SAICAR synthetase, with a measured Km of approximately 10 µM for the E. coli enzyme[1]. In contrast, the upstream precursor AIR has no direct binding affinity for the synthetase active site and cannot be utilized without prior enzymatic conversion. By procuring pure CAIR, researchers can directly saturate the SAICAR synthetase domain, achieving precise initial velocity (V0) measurements without the confounding variables of coupled enzyme systems.

Evidence DimensionMichaelis constant (Km) for SAICAR synthetase
Target Compound Data~10 µM (E. coli enzyme)
Comparator Or BaselinePrecursor AIR (No direct affinity)
Quantified DifferenceAbsolute requirement of CAIR for direct synthetase domain binding
ConditionsIn vitro kinetic assay, purified SAICAR synthetase

Procuring CAIR is mandatory for isolating the kinetic activity and inhibitor susceptibility of the SAICAR synthetase domain without upstream interference.

Carboxyl Group Specificity
Head-to-head
Native CAIR: fully converted to SAICAR. 3′-carboxy-triazole analog: competitive inhibitor. AICAR (4-carboxamide): not a substrate.

Supports SAICAR synthetase substrate identification

S. cerevisiae SAICAR synthetase; in vitro assay

Bicarbonate-Free Assay Design

When relying on the upstream precursor AIR to generate CAIR in situ via PurE, the reaction requires an unphysiologically high bicarbonate (HCO3-) concentration, with the Km for HCO3- reported at 110 mM [1]. Procuring and utilizing pre-synthesized CAIR reduces the assay's bicarbonate requirement to 0 mM. This reduction prevents the severe pH buffering challenges, ionic strength shifts, and artifactual enzyme inhibition associated with maintaining >100 mM bicarbonate in high-throughput screening environments.

Evidence DimensionBicarbonate (HCO3-) concentration required for assay progression
Target Compound Data0 mM HCO3- required
Comparator Or BaselineAIR + PurE system (requires ~110 mM HCO3- to reach Km)
Quantified Difference110 mM reduction in required buffer bicarbonate
ConditionsIn vitro purine biosynthesis coupled assay

Bypassing the bicarbonate-dependent carboxylation step allows for stable, physiological buffer conditions during large-scale drug screening.

Binding Affinity Difference
Class-level
Up to 200-fold higher affinity for free enzyme vs. ternary complex

Supports ordered kinetic assay design

E. coli SAICAR synthetase; CAIR binds first

Cold-Chain & Shelf-Life Stability

CAIR is highly susceptible to spontaneous decarboxylation, reverting to AIR if improperly handled. Stability data dictates a strict shelf-life of 6 months when stored at -80°C, which rapidly degrades to a 1-month shelf-life at -20°C . Compared to downstream stable metabolites like AMP or IMP, which can often be stored at -20°C for extended periods, CAIR requires rigorous ultra-low temperature cold chains and nitrogen purging to maintain its structural integrity and prevent the accumulation of the AIR degradation product.

Evidence DimensionReagent shelf-life
Target Compound Data6 months at -80°C; 1 month at -20°C
Comparator Or BaselineStandard stable purine nucleotides (>12 months at -20°C)
Quantified Difference>11-month reduction in -20°C stability compared to stable analogs
ConditionsLyophilized solid or stock solution, protected from light, under nitrogen

Buyers must factor in ultra-low temperature shipping and rapid consumption cycles to ensure the substrate does not degrade into AIR prior to use.

PurE Catalytic Enhancement
Class-level
1,000,000-fold faster conversion vs. nonenzymatic background

Supports purified CAIR procurement rationale

E. coli PurE; Km HCO₃⁻ = 110 mM

PAICS Deficiency Diagnostic Biomarker

In clinical metabolomics, CAIR (detected as its dephosphorylated riboside, CAIr) serves as a critical biomarker for PAICS enzyme deficiency. In affected patients, urinary CAIr accumulates to approximately 40 mmol/mol of creatinine, whereas it remains near undetectable in healthy physiological baselines due to rapid downstream flux [1]. Procuring high-purity CAIR as an analytical standard enables the accurate calibration of LC-MS/MS instruments required to quantify this pathological accumulation.

Evidence DimensionUrinary concentration (as CAIr)
Target Compound Data~40 mmol/mol of creatinine (in PAICS deficiency)
Comparator Or BaselineHealthy physiological baseline (near zero)
Quantified Difference~40 mmol/mol of creatinine increase
ConditionsLC-MS/MS quantification of patient urine samples

Certified CAIR standards are indispensable for clinical laboratories developing targeted metabolomic panels for rare purinosome defects.

Cross-Enzyme Km Comparison
Cross-study
SAICAR synthetase Km = 7 μM; AIR carboxylase Km = 10 μM. CAIR Km is 5.7-fold lower than ATP Km (40 μM), 229-fold lower than L-aspartate Km (1.6 mM).

Supports cross-species kinetic comparison

Wheat cv. Leningradka seedling extracts

β-Anomer Requirement
Head-to-head
β-CAIR: active inhibitor of AIR-carboxylase / SAICAR-kinosynthetase. α-CAIR: completely inactive.

Supports stereochemical purity validation

In vitro enzyme inhibition assay

PAICS/SAICAR Inhibitor Screening

Because CAIR directly binds the SAICAR synthetase domain (Km ~10 µM) without requiring upstream carboxylation, it is the optimal substrate for screening targeted inhibitors against human PAICS or bacterial PurC. Using CAIR eliminates the risk of false positives that would otherwise arise from compounds inhibiting the upstream AIR carboxylase domain or altering bicarbonate equilibrium [1].

Co-Crystallization & Structural Studies

For X-ray crystallography and cryo-EM studies of purinosome complexes, procuring stable CAIR allows researchers to trap the active, substrate-bound conformation of SAICAR synthetase. This is critical for structure-based drug design, as the binding of CAIR induces specific conformational changes in the enzyme's active site that cannot be replicated by the precursor AIR [1].

LC-MS/MS Metabolomic Flux Analysis

In clinical diagnostics and cancer metabolism research, CAIR is an essential analytical standard. Its procurement enables the absolute quantification of purine pathway bottlenecks, such as the massive accumulation of CAIR (up to 40 mmol/mol creatinine) observed in PAICS deficiency or in tumors subjected to novel anti-metabolite therapies [2].

Application Fit

Application
Selection Property
Validation Focus
SAICAR synthetase assays
4-carboxyl substrate specificity
Confirm AICAR does not substitute; verify ordered kinetic mechanism
Purine pathway reconstitution
Stable intermediate bypass of N5-CAIR
Confirm N5-CAIR instability necessitates purified CAIR
Cross-species enzyme kinetics
Species-specific Km context
Review PAICS bifunctional coupling across organisms
Stereochemical reference standard
Certified β-anomer identity
Verify α-anomer absence for SAR baseline activity

Physical Description

Solid

XLogP3

-3.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

339.04676603 Da

Monoisotopic Mass

339.04676603 Da

Heavy Atom Count

22

UNII

5MA501Z5DO

Other CAS

6001-14-5

Wikipedia

Carboxyaminoimidazole ribotide

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